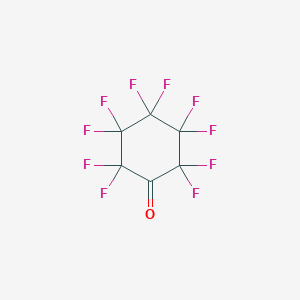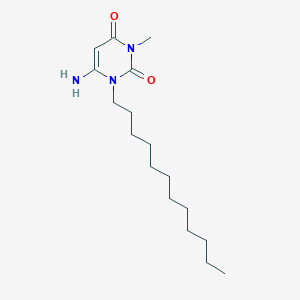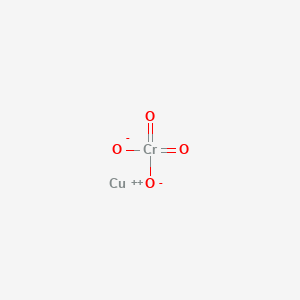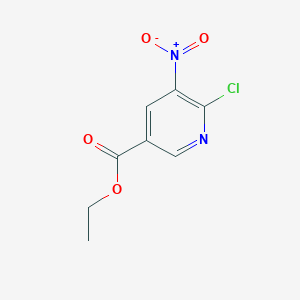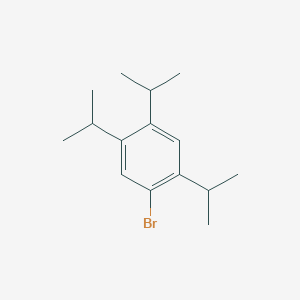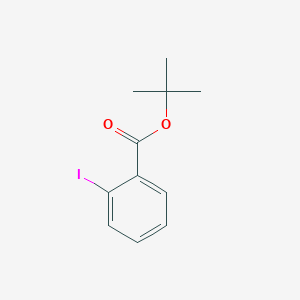
Tert-butyl 2-iodobenzoate
Overview
Description
Tert-butyl 2-iodobenzoate is an organic compound with the chemical formula C11H13IO2 . It is a white crystalline powder or solid and is soluble in organic solvents such as ethyl acetate and dimethyl sulfite .
Synthesis Analysis
The synthesis of new alkenyl iodobenzoate derivatives has been investigated via the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) in 32 hours .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-iodobenzoate is C11H13IO2 . The molecular weight is 304.12400 . The exact mass is 303.99600 .Chemical Reactions Analysis
The synthesis of new alkenyl iodobenzoate derivatives as allylic esters was investigated via the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) in 32 hours .Physical And Chemical Properties Analysis
Tert-butyl 2-iodobenzoate has a density of 1.528±0.06 g/cm3 . The melting point is about 58-60 ℃ . The LogP value is 3.24650 .Scientific Research Applications
Synthesis of Alkenyl Iodobenzoate Derivatives
Tert-butyl 2-iodobenzoate is used in the synthesis of new alkenyl iodobenzoate derivatives via the Kharasch-Sosnovsky reaction . This involves the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) .
Preparation of Allylic Esters
The compound is used in the preparation of allylic esters via allylic C-H bond oxidation of olefins . This reaction introduces a suitable synthetic route for preparing pharmaceuticals and natural products .
Development of Pharmaceuticals and Natural Products
Tert-butyl 2-iodobenzoate is used in the synthesis of various pharmaceuticals and natural products . Examples include leukotriene B4 (an inflammation mediator), chrysanthemic acid, amyrin, and brevetoxin .
Halogen Exchange Reactions
The compound plays an essential role in halogen exchange reactions . These reactions are crucial in the synthesis of various organic compounds .
Proteomics Research
Tert-butyl 2-iodobenzoate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Safety Measures and Handling
The compound is harmful by inhalation, in contact with skin, and if swallowed . Therefore, it’s important to handle it with care, using suitable personal protective equipment .
Safety and Hazards
Tert-butyl 2-iodobenzoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 2-iodobenzoate is primarily through its involvement in the Kharasch-Sosnovsky reaction . This reaction involves the oxidation of olefins using tert-butyl perbenzoate in the presence of catalytic copper salts . The compound interacts with its targets (the olefins) and results in the formation of allylic esters .
Biochemical Pathways
The Kharasch-Sosnovsky reaction, in which Tert-butyl 2-iodobenzoate participates, is a significant biochemical pathway. This reaction leads to the formation of allylic esters, which are important intermediates in organic synthesis . The downstream effects of this pathway can lead to the synthesis of various pharmaceuticals and natural products .
Pharmacokinetics
Given its chemical structure, it is likely that these properties would be influenced by factors such as its molecular weight (30412400 g/mol) and predicted density (1528±006 g/cm3) .
Result of Action
The result of the action of Tert-butyl 2-iodobenzoate is the formation of new alkenyl iodobenzoate derivatives, as demonstrated in the Kharasch-Sosnovsky reaction . These derivatives can serve as valuable intermediates in the synthesis of various other compounds .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-iodobenzoate can be influenced by various environmental factors. For instance, the Kharasch-Sosnovsky reaction in which it participates is typically carried out in the presence of copper salts and under specific temperature conditions . Additionally, the compound should be stored in closed vessels and refrigerated to maintain its stability .
properties
IUPAC Name |
tert-butyl 2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWOQYYXGDSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465936 | |
| Record name | Tert-butyl 2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-iodobenzoate | |
CAS RN |
110349-26-3 | |
| Record name | Tert-butyl 2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)


![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
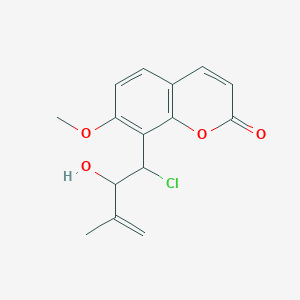

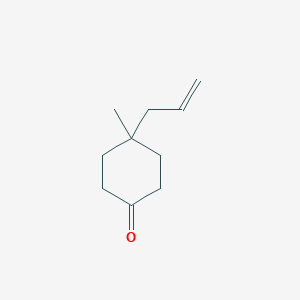
![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
